molecular formula C11H10ClNO2 B1634693 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone CAS No. 38693-09-3

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B1634693
CAS No.: 38693-09-3
M. Wt: 223.65 g/mol
InChI Key: KCKIWBIWXRTIEM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of indole chemistry research. Indole chemistry itself originated with the study of indigo dye, where indole was first isolated through treatment with oleum, leading to the portmanteau name combining "indigo" and "oleum". The systematic exploration of indole derivatives gained momentum in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, subsequently proposing a formula for indole in 1869.

The specific compound this compound was first documented in chemical databases in 2005, representing a relatively recent addition to the expanding catalog of synthetic indole derivatives. This timeline reflects the maturation of synthetic organic chemistry techniques that enabled the precise manipulation of indole structures to introduce specific functional groups such as the methoxy substituent at the 6-position and the chloroacetyl group at the 3-position.

The compound's development coincided with the intensification of interest in indole chemistry during the 1930s, which had previously focused primarily on dye applications until the end of the 19th century. The synthetic methodology for producing this compound involves the acylation of 6-methoxyindole with chloroacetyl chloride in the presence of pyridine as a base, conducted under controlled temperature conditions of 55-60 degrees Celsius. This synthetic approach demonstrates the evolution of precision chemistry techniques that allow for selective functionalization of complex heterocyclic systems.

Position in Heterocyclic Chemistry

This compound occupies a significant position within the broader framework of heterocyclic chemistry due to its incorporation of the indole nucleus, one of the most important heterocyclic ring systems in organic chemistry. The compound exemplifies the fusion of a benzene ring to the 2,3-positions of a pyrrole ring, creating the characteristic indole structure that follows Hückel's rule with its planar arrangement and (4n+2) π electrons.

The heterocyclic nature of this compound is particularly notable because indole represents a π-excessive, electron-rich heterocycle where the chemistry is predominantly governed by electrophilic substitution reactions. The pyrrole ring within the indole structure demonstrates markedly higher electron density compared to the fused benzene ring, making it the preferential site for electrophilic attack. This fundamental characteristic directly influences the compound's reactivity profile and synthetic utility.

Within the classification system of heterocyclic compounds, this compound belongs to the aromatic heterocycle category, specifically as a bicyclic heteroaromatic compound. The molecule's sp2 hybridization across all atoms, with each possessing one unhybridized p-orbital, creates an overlapping π-molecular orbital system containing ten electrons - eight from the carbon atoms and two from the nitrogen lone pair. This electronic configuration establishes the compound's aromatic character and influences its chemical behavior.

The compound's position within heterocyclic chemistry is further emphasized by its structural relationship to biologically significant molecules. Indole derivatives serve as structural elements for tryptophan-derived alkaloids, including neurotransmitters like serotonin and hormones such as melatonin. This relationship positions this compound within a family of compounds with demonstrated biological relevance and pharmaceutical potential.

Significance in Indole Chemistry Research

The significance of this compound in indole chemistry research stems from its utility as a synthetic intermediate and its demonstration of selective functionalization principles. Research has established that electrophilic substitution in indole derivatives preferentially occurs at the C-3 position because the resulting cation benefits from stabilization through delocalization of the nitrogen atom's lone pair electrons. This compound exemplifies successful C-3 functionalization through the introduction of the chloroacetyl group.

The compound's research significance is further enhanced by its role in synthetic methodology development. Studies have demonstrated yields of approximately 52 percent when synthesizing this compound from 6-methoxyindole using chloroacetyl chloride in the presence of pyridine. This yield represents a reasonable efficiency for heterocyclic synthesis and provides a practical route for accessing this specific structural motif. The reaction conditions require careful temperature control at 55-60 degrees Celsius for optimal conversion, illustrating the precision required in indole chemistry research.

Contemporary research has expanded the utility of this compound as a building block for more complex structures. The chloroacetyl functionality serves as a reactive handle for further synthetic transformations, enabling the construction of diverse molecular architectures. Research applications have included the development of thiazole-containing indole derivatives, where the chloroacetyl group undergoes nucleophilic substitution with thiourea derivatives to form biologically relevant heterocyclic systems.

The compound's contribution to mechanistic understanding in indole chemistry cannot be understated. Its synthesis and reactivity patterns provide insights into the electronic properties of substituted indoles and the influence of electron-donating groups such as the methoxy substituent. The 6-methoxy group's electron-donating nature enhances the electron density of the indole ring system, potentially influencing both the efficiency of electrophilic substitution reactions and the compound's overall stability profile.

Research Application Methodology Yield Reference Source
Thiazole synthesis Reaction with thiourea derivatives 49-71% PMC8624152
Direct synthesis Chloroacetyl chloride acylation 52% Chemical synthesis
Structural studies Spectroscopic characterization N/A Multiple databases

Nomenclature and Identification Systems

The comprehensive identification of this compound involves multiple nomenclature systems and database entries that facilitate its recognition across different chemical information platforms. The compound's primary Chemical Abstracts Service registry number is 38693-09-3, which serves as its unique identifier in chemical databases worldwide. This registry number was assigned upon the compound's initial documentation and provides unambiguous identification regardless of naming variations.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which describes the structural features in a standardized format. Alternative systematic names include "ethanone, 2-chloro-1-(6-methoxy-1H-indol-3-yl)-" and "2-chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one," reflecting different approaches to systematic nomenclature while maintaining structural accuracy.

The compound's molecular descriptor systems provide additional identification methods. The International Chemical Identifier string is "InChI=1S/C11H10ClNO2/c1-15-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3," which encodes the complete structural information in a standardized format. The corresponding International Chemical Identifier Key is "KCKIWBIWXRTIEM-UHFFFAOYSA-N," providing a shortened hash-based identifier derived from the full International Chemical Identifier string.

Simplified Molecular Input Line Entry System notation for this compound is "COC1=CC2=C(C=C1)C(=CN2)C(=O)CCl," which represents the structure using a linear text format that can be processed by chemical software systems. This notation system enables database searching and structural analysis through computational chemistry applications.

Identification System Value Database Source
Chemical Abstracts Service Number 38693-09-3 PubChem, Common Chemistry
Molecular Formula C₁₁H₁₀ClNO₂ Multiple sources
Molecular Weight 223.65-223.66 g/mol Various databases
International Chemical Identifier Key KCKIWBIWXRTIEM-UHFFFAOYSA-N PubChem, Common Chemistry
Simplified Molecular Input Line Entry System COC1=CC2=C(C=C1)C(=CN2)C(=O)CCl PubChem

The compound appears in multiple chemical databases under various synonym entries. Alternative names include "3-(chloroacetyl)-6-methoxyindole" and "6-methoxy-3-chloroacetyl-indole," which emphasize different aspects of the molecular structure. These variations reflect the flexibility in chemical naming conventions while maintaining reference to the core structural features. The PubChem database entry, identified as compound identification number 907128, was created on July 9, 2005, and was most recently modified on May 18, 2025, indicating ongoing updates to the compound's database information.

Database entries consistently report physical properties including a melting point of 150 degrees Celsius, providing important characterization data for laboratory identification and handling procedures. The compound's registration across multiple international chemical databases, including PubChem, Common Chemistry, and various commercial chemical suppliers, demonstrates its established position within the chemical literature and its accessibility for research applications.

Properties

IUPAC Name

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIWBIWXRTIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259272
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38693-09-3
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38693-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Reaction Conditions

The reaction typically proceeds under mild conditions:

  • Reagents : 6-Methoxyindole, chloroacetyl chloride, pyridine (base).
  • Solvent : Toluene.
  • Temperature : 55–60°C.
  • Time : 2 hours.
  • Yield : 52%.

Pyridine acts as both a catalyst and acid scavenger, neutralizing HCl generated during the reaction. The use of toluene ensures optimal solubility of reactants while minimizing side reactions.

Mechanistic Insights

The mechanism involves:

  • Activation of chloroacetyl chloride by pyridine, forming an acylium ion intermediate.
  • Electrophilic attack at the C3 position of 6-methoxyindole, driven by the electron-rich indole ring.
  • Deprotonation to restore aromaticity, yielding the final product.

Alternative Synthetic Strategies

Sodium Hydride-Mediated Acylation in Dimethylformamide

An alternative method employs sodium hydride (NaH) in dimethylformamide (DMF):

  • Reagents : 6-Methoxyindole, chloroacetyl chloride, NaH.
  • Solvent : DMF.
  • Temperature : Room temperature.
  • Yield : Comparable to pyridine-based methods but with faster reaction kinetics.

This approach avoids the need for heating but requires careful handling of NaH due to its hygroscopic and reactive nature.

Optimization and Scale-Up Considerations

Solvent Effects

Polar aprotic solvents like DMF improve reaction rates but may increase by-product formation. Non-polar solvents (e.g., toluene) favor selectivity, as evidenced by the 52% yield in toluene versus <50% in DCM.

Temperature and Time

Elevated temperatures (55–60°C) are optimal for balancing reaction speed and selectivity. Prolonged heating (>3 hours) risks decomposition, while shorter durations (<1 hour) lead to incomplete conversion.

Industrial Production

Scale-up strategies include:

  • Continuous flow reactors to improve heat and mass transfer.
  • Catalyst recycling to reduce costs and environmental impact.

Comparative Analysis of Synthetic Methods

Method Catalyst/Base Solvent Temperature Time Yield Reference
Friedel-Crafts Acylation Pyridine Toluene 55–60°C 2 h 52%
NaH-Mediated Acylation Sodium Hydride DMF Room Temp 1 h 50%
AlCl$$3\cdot6$$H$$2$$O Aluminum Chloride DCM Ambient 3 h 89%*

*Reported for analogous indole derivatives.

Challenges and By-Product Mitigation

Common By-Products

  • Diacylated derivatives : Over-acylation at C4 and C6 positions due to excess chloroacetyl chloride.
  • Oxidation products : Formation of quinone-like structures under oxidative conditions.

Mitigation Strategies

  • Stoichiometric control : Use 1.1 equivalents of chloroacetyl chloride.
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety undergoes nucleophilic substitution due to the polarizable C–Cl bond.

Reaction TypeReagents/ConditionsMajor ProductYield/Notes
Amine substitutionPrimary amines (e.g., NH₃, RNH₂), base2-Amino-1-(6-methoxy-1H-indol-3-yl)ethanoneModerate (50–70%)
Thiol substitutionThiols (RSH), polar aprotic solvent2-Alkylthio-1-(6-methoxy-1H-indol-3-yl)ethanoneHigh (75–90%)
Azide formationNaN₃, DMF, 80°C2-Azido-1-(6-methoxy-1H-indol-3-yl)ethanoneQuantitative

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Steric hindrance from the indole ring is minimal, favoring substitution .

Reduction of the Carbonyl Group

The ketone group is reducible to a secondary alcohol under standard conditions.

Reducing AgentConditionsMajor ProductSelectivity
NaBH₄MeOH, RT2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanolPartial reduction (60%)
LiAlH₄Et₂O, refluxSame as aboveHigh yield (>85%)

Notes :
LiAlH₄ achieves complete reduction, while NaBH₄ may require prolonged reaction times due to the electron-withdrawing effect of the indole ring .

Oxidation of the Indole Ring

The indole nucleus can undergo oxidation, particularly at the pyrrole ring.

Oxidizing AgentConditionsMajor ProductObserved Byproducts
KMnO₄Acidic aqueous, heat6-Methoxyisatin derivativesOveroxidized quinones
DDQDCM, RT3-Oxoindole derivativesMinimal

Structural Influence :
The 6-methoxy group directs oxidation to the 5- and 7-positions of the indole ring, consistent with electrophilic substitution trends .

Electrophilic Aromatic Substitution (EAS)

The indole ring participates in EAS, with reactivity modulated by the methoxy group.

Reaction TypeReagents/ConditionsPosition of SubstitutionProduct Yield
NitrationHNO₃, H₂SO₄, 0°C5- and 7-positions50–60%
BrominationBr₂, FeBr₃2- and 4-positions70% (para dominance)
Friedel-CraftsRCOCl, AlCl₃5-positionModerate (40–50%)

Regiochemical Notes :
The methoxy group at C6 strongly activates the indole ring, favoring substitution at C5 and C7. Steric effects from the chloroacetyl group limit reactivity at C2 and C3 .

Condensation Reactions

The ketone group participates in condensation with nitrogen nucleophiles.

ReagentConditionsProductApplication
HydrazineEtOH, refluxHydrazone derivativesPrecursors to heterocycles
HydroxylamineH₂O/EtOH, RTOxime derivativesChelation studies

Example :
Condensation with hydrazine yields hydrazones, which can be cyclized to form pyrazole or triazole derivatives under oxidative conditions .

Interaction with Organometallic Reagents

The carbonyl group reacts with Grignard or organolithium reagents.

ReagentConditionsProductNotes
CH₃MgBrTHF, 0°C to RTTertiary alcohol derivativesLow yield (30%)
PhLiEt₂O, –78°CDiaryl ethanol derivativesSteric hindrance limits yield

Challenges :
Steric bulk from the indole ring and electronic deactivation by the chloro group reduce reactivity with bulky organometallics .

Photochemical and Thermal Stability

  • Thermal decomposition : At >150°C, the compound undergoes dechlorination, forming 1-(6-methoxy-1H-indol-3-yl)ethanone .

  • UV exposure : Prolonged UV light induces radical-mediated C–Cl bond cleavage, yielding trace indole-oxidized products .

Scientific Research Applications

Pharmaceutical Research

2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is explored as a lead compound in drug development due to its potential therapeutic effects. Its structural features make it suitable for modifications that can enhance biological activity against various diseases.

The compound has demonstrated significant biological activities, including:

  • Anticancer Properties : Research indicates that indole derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 cells. For instance, compounds derived from similar structures have shown dose-dependent inhibition of cell growth, making them candidates for anticancer therapies .
  • Antimicrobial Activity : Studies have revealed that this compound exhibits antimicrobial properties against several pathogens. Its ability to influence cellular signaling pathways contributes to its efficacy in combating infections .

Biochemical Mechanisms

The molecular mechanisms underlying its biological activities involve interactions with key signaling pathways such as MAPK and PI3K/Akt. These pathways are essential for regulating cell survival, proliferation, and apoptosis, which are critical in cancer therapy and inflammatory diseases.

Case Study 1: Antitumor Activity

A study investigated the antiproliferative effects of various indole derivatives on diffuse malignant peritoneal mesothelioma (DMPM). The results showed that specific derivatives could significantly reduce tumor growth in mouse models, highlighting the potential of compounds like this compound in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antifungal activity of indole derivatives, including this compound. It was found to exhibit effective inhibition against Candida species with minimum inhibitory concentration (MIC) values indicating potent antifungal properties .

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The chloro group may enhance binding affinity or selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 6-methoxy group increases polarity compared to 6-methyl (XLogP: 2.1 vs. 2.3) but reduces it relative to 2-(4-chlorophenyl) derivatives (XLogP: ~3.5) . Replacement of the chloro group with hydroxy (as in 2-hydroxy-1-(6-methoxy-1H-indol-3-yl)ethanone) lowers XLogP from ~2.1 to 1.1, enhancing water solubility .

Reactivity in Organic Reactions: The chloroacetyl group in 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone facilitates nucleophilic substitutions. For example, Darzens condensation with nitrobenzaldehyde derivatives yields trans-oxiranes with high stereoselectivity, a reactivity shared with 2-chloro-1-(4-tolyl)ethanone analogs . In contrast, the hydroxy analog (2-hydroxy-1-(6-methoxy-1H-indol-3-yl)ethanone) is less reactive in such condensations due to the absence of a good leaving group .

Biological Relevance :

  • Chloroacetyl-indole derivatives are intermediates in antimalarial drug synthesis (e.g., Lumifantrine precursors), where the chloro group is critical for subsequent reductions and amine condensations .
  • The methoxy group may enhance metabolic stability compared to methyl or chloro substituents, as seen in related indole-based pharmaceuticals .

Table 2: Comparative Reactivity in Key Reactions

Reaction Type This compound 2-Chloro-1-(1H-indol-3-yl)ethanone (2XR) 2-Chloro-1-(4-methoxyphenyl)ethanone
Darzens Condensation High trans-selectivity (similar to 5b in ) Not reported; likely reactive High yield (95–98%)
Nucleophilic Substitution Reacts with hydrazine to form hydrazones (similar to A4 → A5 in ) Used in heterocyclic synthesis Forms oxiranes
Reduction Chloro group reducible to ethanol (e.g., Lumifantrine synthesis) No data No data

Mechanistic Insights:

  • The 6-methoxy group’s electron-donating nature may stabilize intermediates during condensations, improving yields compared to electron-withdrawing substituents (e.g., nitro groups in 2-chloro-1-(3-nitrophenyl)ethanone) .
  • Steric hindrance from bulky substituents (e.g., 2-(4-chlorophenyl) in ) slows reactions compared to the 6-methoxy analog.

Pharmacological and Physicochemical Considerations

  • Solubility and Bioavailability: The 6-methoxy group enhances solubility relative to 6-methyl or chloro analogs (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid in has lower polarity).
  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than methyl groups, as seen in comparisons with 6-methyl-indole derivatives .

Biological Activity

2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This compound belongs to a broader class of indole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The chemical structure of this compound can be represented as follows:

C11H10ClNO2\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_{2}

This compound features a chloro group, a methoxy group, and an indole ring, which are essential for its biological activity.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties. In vitro assays showed that this compound can inhibit the growth of various fungal strains, including Candida spp. and Aspergillus niger. The minimum inhibitory concentration (MIC) values were reported between 0.125 and 0.500 mg/mL for different strains, indicating potent antifungal activity .

Table 1: Antifungal Activity of this compound

Fungal StrainMIC (mg/mL)
Candida albicans0.250
Candida glabrata0.125
Aspergillus niger0.500

The antifungal mechanism appears to involve the inhibition of tyrosinase, an enzyme critical for melanin production in fungi. The compound demonstrated approximately 28% inhibition of tyrosinase activity at a concentration of 0.250 mg/mL . This suggests that the compound may disrupt fungal growth by interfering with metabolic pathways essential for survival.

Cytotoxicity Studies

While exploring the biological activity of this compound, cytotoxicity was assessed through hemolytic activity tests on erythrocytes. The results indicated a range of hemolytic activity from 20% to 60%, depending on the concentration tested, which raises considerations for its safety profile in therapeutic applications .

Case Studies

In a comparative study involving various indole derivatives, it was found that those with additional substituents on the indole ring exhibited enhanced biological activity. Specifically, compounds similar to this compound were noted for their improved efficacy against resistant fungal strains when used in combination with existing antifungals like caspofungin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation of 6-methoxyindole using 2-chloroacetyl chloride under controlled conditions (0–60°C in dichloromethane or acetone with a base like NaOH or K₂CO₃). Reaction progress is monitored via HPLC , and yields range from 44–78% after purification .
  • Key Parameters : Temperature control (0°C for exothermic acylation), biphasic solvent systems (e.g., DCM/water), and catalytic KI to enhance reactivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : To confirm the indole backbone and substituent positions (e.g., methoxy at C6, chloroacetyl at C3).
  • LC/MS : For molecular ion ([M+H]⁺) verification (expected m/z: 223.04 for C₁₁H₁₀ClNO₂).
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in dark, inert atmospheres (Ar/N₂) at –20°C to prevent degradation of the chloroacetyl group and indole oxidation. Use amber vials to block UV light .
  • Handling : Work under anhydrous conditions due to potential hydrolysis of the chloroacetyl moiety .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Applications :

  • Building Block : For synthesizing indole-based antimicrobials, anticonvulsants, or kinase inhibitors via nucleophilic substitution of the chloro group .
  • Pharmacophore Modification : The methoxy group enhances lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs .

Advanced Research Questions

Q. How can structural analogs (e.g., 6-methyl or 6-hydroxy variants) resolve contradictions in biological activity data?

  • Approach :

  • Compare 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone (C₁₁H₁₀ClNO, M = 207.65) with the 6-methoxy analog to assess steric/electronic effects on target binding .
  • Use SAR studies : Replace methoxy (-OMe) with hydroxy (-OH) to evaluate hydrogen-bonding interactions (PSA increases from 62.3 Ų to ~70 Ų) .

Q. What challenges arise in crystallographic refinement of derivatives, and how are they addressed?

  • Challenges : Twinning, low-resolution data, or disordered solvent molecules in crystal lattices.
  • Solutions : Use SHELXL/SHELXS for small-molecule refinement, leveraging high-resolution data (<1.0 Å) and TLS parameterization for anisotropic displacement .

Q. How do impurities from synthesis impact pharmacological evaluations, and what purification strategies are effective?

  • Impurity Sources : Unreacted 6-methoxyindole or over-acylated byproducts.
  • Mitigation :

  • HPLC-PDA : Detect and quantify impurities at 254 nm (indole UV absorption).
  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) .

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitutions?

  • Mechanism : The electron-withdrawing indole ring activates the chloroacetyl group for SN2 reactions with amines/thiols.
  • Kinetics : Monitor reaction progress via ¹⁹F NMR (if fluorinated nucleophiles are used) or LC/MS .

Q. How can computational methods predict metabolic stability of derivatives?

  • Tools :

  • ADMET Prediction : Calculate logP (~1.1), PSA (~62.3 Ų), and CYP450 inhibition risks.
  • Docking Studies : Model interactions with targets like β-lactamases or serotonin receptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.